molecular formula C9H16N2O4 B2504039 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1008377-14-7

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Cat. No.: B2504039
CAS No.: 1008377-14-7
M. Wt: 216.237
InChI Key: UQHWDKLFNYFSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.23 g/mol. This compound is used in various scientific research applications, particularly in the fields of proteomics and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate typically involves the reaction of 2-methoxyethanol with 2-(3-oxo-2-piperazinyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is widely used in scientific research due to its unique properties and functional groups. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl acetate: A related compound with similar functional groups but different properties.

    2-(3-oxo-2-piperazinyl)acetic acid: Another related compound that serves as a precursor in the synthesis of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methoxyethyl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-14-4-5-15-8(12)6-7-9(13)11-3-2-10-7/h7,10H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHWDKLFNYFSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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